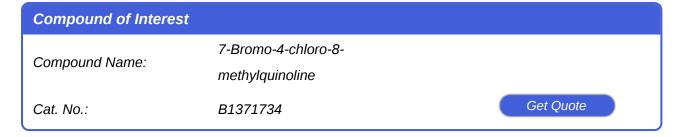


# X-ray Crystal Structure Analysis: A Comparative Guide to Substituted Quinolines

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For Researchers, Scientists, and Drug Development Professionals

While the specific crystal structure of **7-Bromo-4-chloro-8-methylquinoline** is not publicly available, this guide provides a comparative analysis of its closely related analogs: 8-Bromo-2-methylquinoline and 7-chloro-4-(4-methyl-1-piperazinyl)quinoline monohydrate. This comparison, based on their published crystallographic data, offers valuable insights into the structural nuances that arise from different substitution patterns on the quinoline scaffold. Understanding these differences is crucial for structure-activity relationship (SAR) studies in drug design and materials science.

## **Comparative Crystallographic Data**

The following table summarizes the key crystallographic parameters for the selected quinoline derivatives, offering a direct comparison of their solid-state structures.



Parameter	8-Bromo-2- methylquinoline	7-chloro-4-(4- methyl-1- piperazinyl)quinoli ne monohydrate	7-chloro-4- methylquinoline
Chemical Formula	C10H8BrN	C14H16ClN3·H2O	C10H8CIN
Molecular Weight	222.08 g/mol	279.76 g/mol	177.63 g/mol
Crystal System	Monoclinic	Monoclinic	Not available
Space Group	P21/c	P21/c	Not available
Unit Cell Dimensions	a = 5.0440(17) Åb = 13.467(4) Åc = 13.391(4) Åβ = 97.678(4)°	a = 9.4737(11) Åb = 17.650(2) Åc = 8.5451(10) Åβ = 90.156(2)°	Not available
Volume (V)	901.4(5) ų	1428.9(3) Å <sup>3</sup>	Not available
Molecules per unit cell (Z)	4	4	Not available
Temperature (T)	291 K	296(2) K	Not available
Radiation Wavelength	0.71073 Å (Mo Kα)	0.71073 Å (Mo Kα)	Not available
R-factor (R1)	0.071	0.0434 (observed)	Not available
wR-factor (wR2)	0.195	0.1052 (observed)	Not available
Data Source	INVALID-LINK[1]	INVALID-LINK[2]	INVALID-LINK

## **Experimental Protocols: Single-Crystal X-ray Diffraction**

The determination of the crystal structures presented in this guide follows a standardized methodology for small molecule X-ray crystallography.[2] The protocol is outlined below.

1. Crystal Growth: High-quality single crystals of the compound of interest are grown. A common method for small organic molecules is the slow evaporation of a saturated solution.[1]







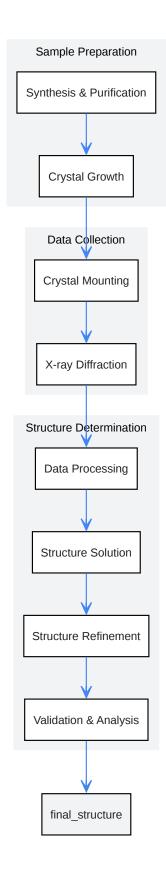
For instance, crystals of 7-chloro-4-(4-methyl-1-piperazinyl)quinoline monohydrate were obtained from an isopropanol solution at room temperature.[2]

- 2. Crystal Mounting and Data Collection: A suitable single crystal is selected and mounted on a goniometer head. The crystal is then placed in a single-crystal X-ray diffractometer. Data collection is performed by exposing the crystal to a monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation) and recording the diffraction pattern as the crystal is rotated.[2]
- 3. Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and reflection intensities. This step involves integration of the diffraction spots and correction for various experimental factors such as absorption.[2]
- 4. Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic arrangement. This model is then refined using full-matrix least-squares on F<sup>2</sup> to improve the agreement between the observed and calculated structure factors. In this final stage, the positions of the atoms, their anisotropic displacement parameters, and other relevant parameters are optimized.[2]

## **Workflow for X-ray Crystal Structure Analysis**

The following diagram illustrates the typical workflow for determining the crystal structure of a small molecule.





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Caption: Workflow of single-crystal X-ray structure analysis.



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#### References

- 1. 8-Methylquinoline | C10H9N | CID 11910 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methyl-8-hydroxyquinoline | C10H9NO | CID 13224 PubChem [pubchem.ncbi.nlm.nih.gov]
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